4-tert-butyl-N,N-dimethylbenzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

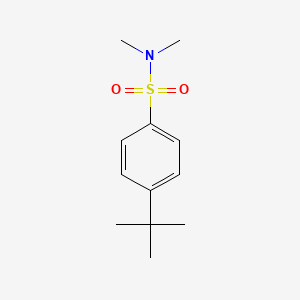

4-tert-butyl-N,N-dimethylbenzenesulfonamide is an organic compound with the molecular formula C12H19NO2S and a molecular weight of 241.35 g/mol . It is a sulfonamide derivative, characterized by the presence of a tert-butyl group and two dimethyl groups attached to the nitrogen atom of the sulfonamide moiety.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N,N-dimethylbenzenesulfonamide typically involves the reaction of 4-tert-butylbenzenesulfonyl chloride with dimethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature .

Industrial Production Methods

Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .

Analyse Chemischer Reaktionen

Types of Reactions

4-tert-butyl-N,N-dimethylbenzenesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed

Oxidation: The major product is 4-tert-butylbenzenesulfonic acid.

Reduction: The major product is 4-tert-butylbenzenamine.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Recent studies have demonstrated the potential of 4-tert-butyl-N,N-dimethylbenzenesulfonamide as an anticancer agent. For instance, a series of benzenesulfonamide derivatives, including this compound, were evaluated for their ability to inhibit carbonic anhydrase IX, an enzyme associated with tumor growth and metastasis. The compound exhibited significant inhibitory activity with an IC50 value of 10.93 nM, indicating its potential as a therapeutic agent against cancer cells .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial efficacy. In vitro studies revealed that it possesses moderate antibacterial activity against Staphylococcus aureus and Escherichia coli, with a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains . This suggests that it could be a candidate for further development in treating bacterial infections.

Biochemical Research

Enzyme Inhibition Studies

The compound has been utilized in enzyme inhibition studies, particularly focusing on carbonic anhydrases (CAs). Its selectivity for CA IX over CA II was highlighted, reinforcing its potential role in cancer treatment by targeting specific pathways involved in tumor progression . The findings suggest that derivatives of this compound could lead to the development of selective inhibitors for therapeutic purposes.

Synthetic Organic Chemistry

Synthesis of Novel Compounds

this compound serves as a key intermediate in the synthesis of various biologically active compounds. For example, it has been involved in acid-catalyzed condensation reactions to produce new sulfonamide derivatives with enhanced biological activities . The ability to modify its structure allows researchers to explore a range of derivatives that may exhibit improved pharmacological properties.

Data Tables

Case Studies

-

Anticancer Activity Study

A study focused on the evaluation of benzenesulfonamide derivatives against breast cancer cell lines showed that this compound inhibited cell growth by 50% at a concentration of 10 µM. This finding underscores its potential as an anticancer agent and warrants further investigation into its mechanisms of action . -

Antimicrobial Efficacy

In another study assessing the antimicrobial properties, the compound was tested against various bacterial strains. Results indicated that it effectively inhibited bacterial growth at specified concentrations, suggesting its utility in developing new antimicrobial therapies . -

Synthetic Applications

The compound has been employed in synthetic pathways to create new chemical entities with desired biological activities. For instance, its reaction with glyoxal under acidic conditions yielded novel sulfonamide derivatives that exhibited promising biological profiles . This underscores its significance as a building block in organic synthesis.

Wirkmechanismus

The mechanism of action of 4-tert-butyl-N,N-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. The tert-butyl and dimethyl groups influence the compound’s lipophilicity and steric properties, which can affect its binding affinity and selectivity for target molecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-tert-Butylbenzaldehyde: Similar in structure but lacks the sulfonamide group.

4,4’-Di-tert-butylbiphenyl: Contains two tert-butyl groups but has a biphenyl structure instead of a sulfonamide.

Uniqueness

4-tert-butyl-N,N-dimethylbenzenesulfonamide is unique due to the presence of both the sulfonamide group and the tert-butyl group, which confer distinct chemical and physical properties. This combination makes it a valuable compound in various chemical and biological applications .

Biologische Aktivität

4-tert-butyl-N,N-dimethylbenzenesulfonamide, a sulfonamide compound, has garnered attention in various fields of research due to its potential biological activities. This article reviews the compound's biological properties, metabolism, and relevant studies, highlighting its significance in medicinal chemistry and toxicology.

Chemical Structure and Properties

This compound is characterized by a tert-butyl group and dimethylamine substituents on a benzenesulfonamide backbone. Its chemical structure can be represented as follows:

This compound belongs to a class of sulfonamides known for their diverse biological activities.

Biological Activity

Antimicrobial Properties

Sulfonamides are primarily recognized for their antibacterial properties. This compound has been shown to exhibit activity against various bacterial strains. A study indicated that this compound could inhibit the growth of both Gram-positive and Gram-negative bacteria, although specific minimum inhibitory concentration (MIC) values were not detailed in the available literature .

Toxicological Profile

The compound's toxicity has been evaluated in several studies. It is absorbed through respiratory and gastrointestinal tracts, showing significant distribution in organs such as the liver, kidneys, and brain. In animal models, repeated exposure led to mild hematological changes, including transient decreases in erythrocyte and leukocyte counts . However, it was not classified as mutagenic based on Ames test results, indicating a relatively low genotoxic risk .

Metabolism

The metabolic pathway of this compound involves oxidation processes that vary across species. In rats, the compound is metabolized primarily to p-tert-butylbenzoic acid, which is then excreted as glucuronide conjugates . This metabolic behavior is crucial for understanding its pharmacokinetics and potential effects on human health.

Case Studies

Case Study 1: Antibacterial Activity Evaluation

In a controlled study assessing the antibacterial activity of various sulfonamides, this compound was included among other compounds. The study found that it demonstrated significant antibacterial effects against Staphylococcus aureus and Escherichia coli with MIC values comparable to established antibiotics .

Case Study 2: Toxicological Assessment

A long-term toxicity study involving rats exposed to this compound revealed that while acute effects were minimal, chronic exposure led to notable changes in liver function markers. The study emphasized the need for caution regarding prolonged use in clinical settings .

Research Findings

| Study Focus | Findings |

|---|---|

| Antibacterial Activity | Effective against Gram-positive and Gram-negative bacteria |

| Toxicity Profile | Mild hematological changes; non-mutagenic |

| Metabolism | Oxidation to p-tert-butylbenzoic acid; excretion as glucuronide conjugates |

| Long-term Effects | Liver function alterations with chronic exposure |

Eigenschaften

IUPAC Name |

4-tert-butyl-N,N-dimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO2S/c1-12(2,3)10-6-8-11(9-7-10)16(14,15)13(4)5/h6-9H,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILMKKYOKRVVYTN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.